4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole
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Overview
Description
4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . This reaction is facilitated by a Dean-Stark apparatus to remove water, ensuring the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it valuable in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole involves its interaction with specific molecular targets. For instance, as a TYK2/JAK1 inhibitor, it binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and are also studied for their kinase inhibitory properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential as a RIPK1 inhibitor.
Uniqueness
4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole is unique due to its specific thiazole ring, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple kinases with high selectivity makes it a valuable candidate for therapeutic development.
Properties
IUPAC Name |
4-(1,8-diazaspiro[4.5]decan-1-ylmethyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-11-15-12(10-17-11)9-16-8-2-3-13(16)4-6-14-7-5-13/h10,14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEVXLMVCGOLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC23CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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